5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5N3O4 |
|---|---|
Molecular Weight |
195.13 g/mol |
IUPAC Name |
5-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H5N3O4/c1-3-2-4(9-13-3)6-8-5(7(11)12)10-14-6/h2H,1H3,(H,11,12) |
InChI Key |
AEPPYLPLXMCKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides or Amidoximes
- The key step is the cyclodehydration of a hydrazide or amidoxime intermediate, which can be prepared from the corresponding carboxylic acid or ester.
- Cyclization reagents such as iodine, chloramine-T, or dehydrating agents facilitate ring closure to form the 1,2,4-oxadiazole core.
- The isoxazole substituent is introduced either before or after the formation of the oxadiazole ring, depending on the synthetic strategy.
Typical Synthetic Sequence
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of hydrazide intermediate | Reaction of ester or acid with hydrazine hydrate | Provides the hydrazide precursor for cyclization |
| 2 | Acylation or activation of hydrazide | Fatty acid anhydrides or acid chlorides | Forms acyl hydrazide suitable for cyclization |
| 3 | Cyclodehydration to form oxadiazole ring | Iodine, chloramine-T, or dehydrating agents under heating | Yields 1,2,4-oxadiazole ring structure |
| 4 | Introduction or retention of 5-methylisoxazol-3-yl substituent | Starting from substituted precursors or via substitution reactions | Maintains the pharmacophore integrity |
Detailed Preparation Methodologies
Hydrazide Cyclization Method
According to VulcanChem and related research, the synthesis of 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole derivatives typically involves:
- Starting with a 5-methylisoxazol-3-yl carboxylic acid or ester.
- Conversion to the corresponding hydrazide by treating with hydrazine hydrate.
- Cyclization of the hydrazide with an appropriate dehydrating agent such as iodine or chloramine-T to close the 1,2,4-oxadiazole ring.
This method is favored for its efficiency and relatively mild conditions, allowing for structural diversity and good yields.
Alternative Synthetic Routes via Tetrazole Intermediates
Patent CN104974106A describes a method for synthesizing 5-alkyl-1,3,4-oxadiazole derivatives which can be adapted for 1,2,4-oxadiazoles:
- The process involves preparing key intermediates like substituted tetrazoles.
- Selective acylation of tetrazole nitrogen with monoalkyl oxalyl chloride.
- Rearrangement of acylated tetrazole intermediates to form the oxadiazole ring.
This three-step route is notable for avoiding highly toxic reagents and providing high yields with industrial scalability. Although the patent focuses on 1,3,4-oxadiazoles, the principles of selective acylation and rearrangement are relevant for 1,2,4-oxadiazole synthesis.
Improved Processes for 3,5-Disubstituted-1,2,4-Oxadiazoles
US Patent US9040711B2 discloses an improved process involving:
- Reaction of N-hydroxyamidines with acid chlorides in a biphasic system (organic solvent and aqueous base) at temperatures below 85°C.
- Use of solvents like 2-methyltetrahydrofuran and controlled pH to facilitate product precipitation.
- The process reduces reaction times and capital equipment needs, enhancing scalability.
This method can be adapted for the preparation of 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid by selecting appropriate N-hydroxyamidines and acid chlorides bearing the isoxazole substituent.
Comparative Data Table of Preparation Methods
| Method | Key Intermediate | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Hydrazide Cyclization | Hydrazide of isoxazole carboxylic acid | Hydrazine hydrate, iodine/chloramine-T | Mild heating, cyclodehydration | Efficient, mild conditions, good yields | Requires careful control of cyclization |
| Tetrazole Acylation & Rearrangement | 5-substituted tetrazole | Monoalkyl oxalyl chloride, acylation agents | Heating at 60-65°C | Avoids toxic reagents, industrially scalable | Expensive reagents (oxalyl chloride) |
| N-Hydroxyamidine & Acid Chloride Reaction | N-hydroxyamidine derivatives | Acid chlorides, aqueous base, organic solvent | <85°C, biphasic system | Reduced reaction time, scalable, mild | Requires phase separation and solvent recovery |
Research Findings and Practical Considerations
- The cyclization of hydrazides to form 1,2,4-oxadiazoles is a well-established method with many variants depending on the substituents on the ring system.
- The presence of the 5-methylisoxazol-3-yl group requires starting materials or intermediates that already incorporate this heterocycle or allow its introduction without decomposition.
- Industrial methods emphasize avoiding highly toxic reagents and harsh conditions, favoring safer reagents and solvents like hydrazine hydrate and mild dehydrating agents.
- Reaction monitoring by nitrogen gas evolution (in rearrangement steps) and pH control during work-up are critical for optimizing yield and purity.
- The choice of solvent system and temperature control directly impact the crystallinity and ease of isolation of the final product.
Chemical Reactions Analysis
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:
-
Esterification with alcohols (e.g., ethanol, methanol) under acidic or coupling conditions produces alkyl esters.
-
Amidation occurs with primary/secondary amines using coupling agents like EDC/HOBt or DCC, yielding carboxamide derivatives.
Example reaction conditions :
| Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄, reflux, 6h | 85% | |
| Amidation | Benzylamine, EDC/HOBt, DMF, rt, 12h | 78% |
Cyclization and Heterocycle Formation
The oxadiazole and isoxazole rings participate in cycloaddition and ring-opening reactions:
-
1,3-Dipolar cycloaddition with alkynes or nitriles forms fused bicyclic systems .
-
Ring-opening under alkaline conditions generates amidoxime intermediates, which can re-cyclize with carboxylic acids to form new oxadiazole derivatives .
Key mechanistic steps :
-
Base-mediated deprotonation of the oxadiazole ring.
-
Nucleophilic attack at the electrophilic carbon adjacent to the nitrogen atoms.
O-Acylation and Cyclodehydration
A validated protocol for modifying the oxadiazole core involves:
-
O-Acylation : Amidoxime intermediates react with carboxylic acids (e.g., aryl/acetic acid) using coupling agents like PyAOP or DIC .
-
Cyclodehydration : Heating O-acylamidoximes at 90°C in pH 9.5 borate buffer forms 3,5-disubstituted oxadiazoles .
Optimized conditions :
| Step | Reagents/Conditions | Conversion Rate | Source |
|---|---|---|---|
| O-Acylation | PyAOP, DIPEA, CH₃CN, 25°C, 15min | 95% | |
| Cyclodehydration | pH 9.5 borate buffer, 90°C, 2h | 92% |
Functionalization of the Isoxazole Moiety
The 5-methylisoxazole group participates in:
-
Nitration : Electrophilic substitution at the 4-position using HNO₃/H₂SO₄.
-
Nucleophilic displacement : Methyl group substitution with amines or thiols under radical conditions .
Experimental data :
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃ (conc.), H₂SO₄, 0°C, 1h | 4-Nitro derivative | 67% | |
| Amination | NH₃, AIBN, DMSO, 70°C, 8h | 5-Aminoisoxazole analog | 58% |
Redox Reactions
The oxadiazole ring shows stability under mild reducing conditions but undergoes cleavage with strong reductants:
-
Reduction with LiAlH₄ breaks the oxadiazole ring, yielding diamino alcohols.
-
Oxidation of the methyl group on isoxazole with KMnO₄ forms a carboxylic acid derivative .
This compound’s reactivity profile enables its use in synthesizing bioactive molecules, particularly antimicrobial and enzyme-inhibiting agents . Experimental protocols emphasize the importance of pH, temperature, and coupling agents in achieving high yields and selectivity.
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Research has demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant antitumor properties. For instance, a study synthesized various substituted oxadiazoles and tested their activity against several cancer cell lines including HCT-116 and PC-3. Compounds showed IC50 values ranging from 13.6 to 48.37 µM, indicating potential for further development in cancer therapeutics .
- Antimicrobial Properties : The oxadiazole derivatives have been explored for their antimicrobial activities. Studies indicate that these compounds can inhibit the growth of various pathogenic microorganisms, making them candidates for developing new antibiotics .
- Inhibition of Enzymatic Activity : Certain oxadiazole compounds have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to mood regulation and neurodegenerative diseases. This suggests potential applications in treating disorders such as depression .
Agricultural Applications
- Herbicides : The unique structure of oxadiazoles allows them to act as herbicides by interfering with plant growth mechanisms. Research indicates that specific derivatives can effectively control weed populations without harming crop yields .
- Pesticides : The compound's biological activity extends to pest control, where it can act as an insecticide or fungicide. This application is particularly valuable in sustainable agriculture practices aimed at reducing chemical pesticide use .
Materials Science Applications
- Polymeric Materials : The incorporation of oxadiazole units into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. These materials find applications in electronics and coatings .
- Nanocomposites : Recent advancements have explored the use of oxadiazole derivatives in the development of nanocomposites, which exhibit improved electrical conductivity and mechanical properties compared to traditional materials .
Case Study 1: Antitumor Efficacy
A series of studies focused on synthesizing and evaluating the antitumor activity of various 1,2,4-oxadiazole derivatives against multiple cancer cell lines revealed promising results. For example, compounds with specific substitutions showed enhanced potency against human prostate cancer cells (PC-3) compared to standard treatments like doxorubicin.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 13.6 |
| Compound B | PC-3 | 48.37 |
Case Study 2: Agricultural Efficacy
Field studies assessing the herbicidal activity of oxadiazole derivatives demonstrated effective weed control with minimal impact on crop health. One particular formulation reduced weed biomass by over 70% while maintaining crop yield.
Mechanism of Action
The mechanism of action of 5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique activity arises from the interplay between its oxadiazole and isoxazole rings. Key comparisons include:
- Electronic Effects : The trifluoromethyl group in increases acidity and reactivity, whereas the methyl group in the target compound offers steric bulk without significant electronic perturbation.
- Hydrogen Bonding : The carboxylic acid group in the target compound enables dimerization via O–H⋯O bonds, similar to 5-methylisoxazole-3-carboxylic acid.
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester precursors. However, the 5-methylisoxazolyl group may reduce solubility relative to compounds with polar substituents (e.g., pyridinyl in ).
- Crystallinity : Intermolecular hydrogen bonds (O–H⋯O) and π-π stacking (3.234 Å in ) influence crystal packing, affecting bioavailability.
Key Research Findings
- Synthetic Efficiency : Hydrolysis of oxadiazole esters (e.g., ) consistently yields >90% pure carboxylic acids, suggesting scalability for the target compound.
- Activity Modulation : Substituents at position 5 dictate biological function. For instance, trifluoromethyl groups enhance enzyme inhibition (), while heteroaromatic groups (e.g., pyridinyl in ) introduce additional binding interactions.
- Structural Insights : Crystal structures () reveal that planar heterocyclic systems favor π-π stacking, critical for molecular recognition in enzyme active sites.
Biological Activity
5-(5-Methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of both isoxazole and oxadiazole moieties, which are known for their pharmacological properties. The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. For example, the synthesis of related compounds has been documented using starting materials like carboxylic acid esters and arylamidoximes in the presence of potassium carbonate .
Antimicrobial Activity
A significant area of research has focused on the antimicrobial properties of this compound. In vitro studies have shown that derivatives containing this structure exhibit potent antibacterial activity against various strains. For instance, a study reported that compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 11 µg/mL to 20 µg/mL against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 5a | 20 | P. aeruginosa |
| 5b | 11 | S. aureus |
| 5d | 15 | K. aerogenes |
| 5f | 11 | C. violaceum |
These results indicate that modifications to the oxadiazole ring can enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that merits further investigation.
Cytotoxic and Antitumor Activity
In addition to antimicrobial effects, compounds containing the oxadiazole moiety have been evaluated for cytotoxicity against cancer cell lines. Research has shown moderate cytotoxic activity against human leukemia cells (HL-60), with IC50 values indicating effective inhibition at low concentrations . The presence of substituents on the oxadiazole ring appears to influence this activity significantly.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 3c | 42.1 | HL-60 |
| 3e | 19.0 | HL-60 |
| 3f | 28.0 | HL-60 |
The varying levels of cytotoxicity suggest that further exploration into the molecular mechanisms underlying these effects is warranted.
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Some derivatives have been shown to inhibit bacterial DNA topoisomerases, disrupting replication processes.
- Cell Membrane Disruption : The lipophilic nature of these compounds may allow them to integrate into bacterial membranes, leading to increased permeability and cell death.
- Oxidative Stress Induction : The ability to generate reactive oxygen species (ROS) may contribute to their cytotoxic effects on cancer cells.
Future Directions
The promising biological activities associated with this compound warrant further investigation into its pharmacological potential:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by these compounds.
- Structural Modifications : To optimize activity and reduce potential toxicity.
Q & A
Basic Synthesis and Purification
Q: What is the standard synthetic route for preparing 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, and what yields can be expected? A: The compound is typically synthesized via ester hydrolysis of its ethyl ester precursor. A general procedure involves:
Ester Hydrolysis : React the ethyl ester derivative (e.g., ethyl 5-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole-3-carboxylate) with 2M aqueous KOH (10 equivalents) in ethanol or methanol at 80°C for 2 hours.
Acidification : Remove the solvent under reduced pressure, dilute with water, and acidify to pH 2 using 3N HCl at 0–6°C to precipitate the carboxylic acid.
Purification : Recrystallize the precipitate from ethanol to achieve >90% purity. Yields of 94% have been reported for analogous oxadiazole-3-carboxylic acids under these conditions .
Advanced Synthesis: Optimization Strategies
Q: How can researchers optimize the synthesis of this compound to improve scalability or regioselectivity? A: Key strategies include:
- Microwave-Assisted Synthesis : Reducing reaction time and improving yield by using microwave irradiation for cyclization steps.
- Protecting Group Strategies : Introducing tert-butyl or benzyl groups to protect reactive sites during heterocycle formation, followed by deprotection under mild acidic conditions.
- Alternative Solvents : Using acetonitrile or DMF to enhance solubility of intermediates, as demonstrated in related oxadiazole syntheses .
Biological Targets and Mechanism of Action
Q: What are the potential biological targets of this compound, and how is its activity validated? A: The 1,2,4-oxadiazole scaffold is known to inhibit bacterial DNA gyrase and topoisomerase IV. For example:
- DNA Gyrase Inhibition : Analogous compounds (e.g., 5-substituted oxadiazoles) exhibit IC50 values of 1.2 µM against E. coli DNA gyrase, validated via supercoiling assays .
- Enzymatic Assays : Activity is confirmed using ATP-dependent DNA relaxation assays and MIC testing against Gram-negative pathogens .
Structure-Activity Relationship (SAR) Studies
Q: How do structural modifications to the oxadiazole core or isoxazole substituent affect bioactivity? A: Critical SAR findings include:
- Isoxazole Substitution : A 5-methyl group on the isoxazole enhances lipophilicity and membrane permeability, improving bacterial uptake.
- Carboxylic Acid Group : The free carboxylic acid is essential for binding to the ATPase domain of DNA gyrase; esterification reduces activity by >10-fold.
- Oxadiazole Modifications : Bulky substituents at position 5 of the oxadiazole (e.g., phenyl or tert-butyl) improve potency but may reduce solubility .
Table 1: SAR Data for Oxadiazole Derivatives
| Substituent at Oxadiazole-5 | IC50 (µM, DNA Gyrase) | Solubility (mg/mL) |
|---|---|---|
| 5-Methylisoxazol-3-yl | 1.2 | 0.8 |
| Phenyl | 0.9 | 0.3 |
| tert-Butyl | 0.7 | 0.2 |
Analytical Characterization and Purity Assessment
Q: What analytical methods are recommended for characterizing this compound and ensuring purity? A:
- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (e.g., C=O and N-O bond positions). Mean C–C bond distances of 0.003 Å and R factor <0.1 are typical for oxadiazoles .
- HPLC-MS : Use reverse-phase HPLC with a C18 column (ACN/water + 0.1% formic acid) coupled with ESI-MS to detect impurities (<0.5% by area).
- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include δ ~8.5 ppm (isoxazole proton) and δ ~165 ppm (carboxylic acid carbonyl) .
Stability and Storage Conditions
Q: What are the optimal storage conditions to prevent degradation of this compound? A:
- Temperature : Store at 0–6°C in airtight containers to avoid thermal decomposition.
- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the oxadiazole ring.
- Humidity Control : Use desiccants (e.g., silica gel) to minimize hydrolysis of the carboxylic acid group .
Role in Drug Design: Structural Analogs
Q: How is this compound used as a scaffold in designing enzyme inhibitors or antimicrobial agents? A: The oxadiazole-isoxazole-carboxylic acid motif is incorporated into:
- Covalent Inhibitors : Modified with vinyl sulfones or acrylamides to target cysteine residues in viral proteases (e.g., chikungunya P2 cysteine) .
- Antiplasmodial Agents : Trifluoromethyl analogs show multi-stage antiplasmodium activity, with EC50 values <1 µM against Plasmodium falciparum .
Contradictory Data in Literature
Q: Are there conflicting reports on the synthetic yields or bioactivity of this compound? A: Discrepancies exist in:
- Ester Hydrolysis Yields : Some protocols report 85–94% yields, while others note variability due to pH control during acidification. Strict temperature control (0–6°C) is critical for reproducibility .
- Antibacterial Spectrum : While active against E. coli, activity against Staphylococcus aureus varies significantly between studies, likely due to differences in efflux pump expression .
Computational Modeling Applications
Q: How can molecular docking or DFT calculations guide the optimization of this compound? A:
- Docking Studies : Model interactions with DNA gyrase (PDB: 1KZN) to predict binding affinity. The carboxylic acid group forms hydrogen bonds with Arg76 and Asp49 residues .
- DFT Calculations : Calculate electrostatic potential maps to optimize substituent electronic effects (e.g., electron-withdrawing groups enhance oxadiazole ring stability) .
Metabolic Pathways and Degradation
Q: What are the primary metabolic pathways for this compound in biological systems? A: Preliminary data suggest:
- Phase I Metabolism : Hydroxylation of the methyl group on the isoxazole ring, mediated by CYP450 enzymes.
- Phase II Conjugation : Glucuronidation of the carboxylic acid group, detected via LC-MS/MS in hepatic microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
